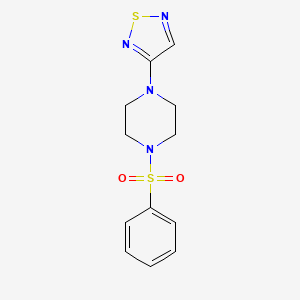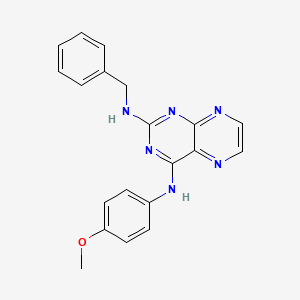
3-Chloroisonicotinic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroisonicotinic acid is an organic compound with the molecular formula C6H4ClNO2 . It is a derivative of isonicotinic acid, which is itself a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isonicotinic acid hydrazide derivatives have been synthesized and tested for antimicrobial activity against various strains . The synthesis involves the formation of hydrazones, which are compounds with a nitrogen-nitrogen double bond .Molecular Structure Analysis
The molecular structure of 3-Chloroisonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a chlorine atom at the 3-position . It has been found to exist in three polymorphs (I, II, and III), each with different torsion angles between the aromatic ring and the carboxylic acid .Physical And Chemical Properties Analysis
3-Chloroisonicotinic acid has an average mass of 157.555 Da and a monoisotopic mass of 156.993057 Da . It has been found to exist in three polymorphs, each with different physical properties .Applications De Recherche Scientifique
Radiolabeling and Imaging
6-Hydrazinonicotinic acid (HYNIC) and its analogues, such as 2-chloro-6-hydrazinonicotinic acid, are well-established bifunctional technetium-binding ligands. These compounds are used to synthesize bioconjugates for radiolabeling with technetium-99m, offering opportunities for developing complex bioconjugate synthesis for imaging purposes. Despite the heterogeneity and incompletely understood structure of the labeled complexes, these compounds play a crucial role in the field of nuclear medicine for diagnostics and therapeutic monitoring (Meszaros et al., 2011).
Antimicrobial and Antitubercular Activity
Isonicotinic acid hydrazide derivatives have been synthesized and tested for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. These compounds have shown significant activity, highlighting their potential in developing new antimicrobial agents. Additionally, the generation of nitric oxide from isonicotinic acid hydrazide activation by KatG enzyme in Mycobacterium tuberculosis suggests a mechanism contributing to the antimycobacterial action of isonicotinic acid hydrazide derivatives (Judge et al., 2012); (Timmins et al., 2004).
Anxiolytic Activity
Derivatives synthesized from 2-chloro-6-hydrazinoisonicotinic acid hydrazide have shown good antianxiety activity in pharmacological screenings. This indicates their potential as novel anxiolytic agents, which could lead to the development of new treatments for anxiety disorders (Amr et al., 2008).
Anticancer Activity
Nicotinic acid hydrazones and their palladium(II) complexes have been investigated for their antiproliferative activity against various cancer cell lines. These studies have indicated that certain derivatives exhibit significant cytotoxic effects, presenting a promising avenue for the development of new anticancer agents (Koçyiğit-Kaymakçıoğlu et al., 2019).
Environmental Applications
Functionalized silica-based nanoparticles modified with isonicotinic acid hydrazide have been developed for the extraction and determination of mercury (II) ions in environmental samples. This novel adsorbent showcases the utility of 3-Chloroisonicotinic acid hydrazide derivatives in environmental monitoring and remediation efforts (Ahmadi et al., 2019).
Mécanisme D'action
Target of Action
3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid, and by extension this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .
Pharmacokinetics
Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine
Result of Action
The result of the action of this compound is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .
Action Environment
The action of this compound, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity
Safety and Hazards
Orientations Futures
The study of 3-Chloroisonicotinic acid and its derivatives is ongoing. Future research may focus on the synthesis of new derivatives, the exploration of their antimicrobial activity, and the investigation of additional polymorphs . This compound and its derivatives may also be valuable for further solid-state structure-property relationship studies .
Propriétés
IUPAC Name |
3-chloropyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPYALUHLBFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)




![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)

![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)
![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2861100.png)